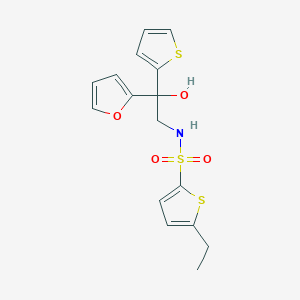![molecular formula C14H17F2NO3 B2899509 N-[[2-(Difluoromethoxy)-4-propoxyphenyl]methyl]prop-2-enamide CAS No. 2411278-80-1](/img/structure/B2899509.png)
N-[[2-(Difluoromethoxy)-4-propoxyphenyl]methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[2-(Difluoromethoxy)-4-propoxyphenyl]methyl]prop-2-enamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as DPPE and is a member of the propenamide class of compounds. DPPE has been studied extensively for its ability to modulate the activity of certain enzymes and receptors in the human body. In
Scientific Research Applications
DPPE has been studied for a variety of potential therapeutic applications. One of the most promising areas of research has been in the treatment of cancer. DPPE has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, DPPE has been shown to modulate the activity of certain receptors in the body that are involved in the immune response. This has led to research into the potential use of DPPE as an immunomodulatory agent.
Mechanism of Action
The mechanism of action of DPPE is complex and not fully understood. It is believed that DPPE acts by modulating the activity of certain enzymes and receptors in the body. Specifically, DPPE has been shown to inhibit the activity of phospholipase A2, an enzyme that is involved in the production of inflammatory mediators. Additionally, DPPE has been shown to modulate the activity of certain receptors in the body that are involved in the immune response.
Biochemical and Physiological Effects:
DPPE has been shown to have a number of biochemical and physiological effects in the body. These effects include the inhibition of phospholipase A2 activity, the modulation of immune response, and the inhibition of cancer cell growth and proliferation. Additionally, DPPE has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
DPPE has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize in high purity and yield. Additionally, DPPE has been shown to have a number of potential therapeutic applications, which makes it an attractive target for research. However, one of the limitations of DPPE is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are a number of future directions for research on DPPE. One area of research that is particularly promising is the use of DPPE as an immunomodulatory agent. Additionally, research into the mechanism of action of DPPE may lead to the development of more effective therapeutic agents. Finally, research into the synthesis of DPPE and related compounds may lead to the development of new drugs with improved therapeutic properties.
Conclusion:
In conclusion, N-[[2-(Difluoromethoxy)-4-propoxyphenyl]methyl]prop-2-enamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPPE has been shown to have a number of biochemical and physiological effects in the body, including the inhibition of cancer cell growth and proliferation and the modulation of immune response. While there are still many unanswered questions about the mechanism of action of DPPE, research into this compound holds great promise for the development of new and effective therapeutic agents.
Synthesis Methods
DPPE can be synthesized using a variety of methods, including the reaction of 2-(difluoromethoxy)-4-propoxybenzaldehyde with propargylamine in the presence of a palladium catalyst. This method yields DPPE in high purity and yield. Other methods of synthesis have also been reported in the literature.
properties
IUPAC Name |
N-[[2-(difluoromethoxy)-4-propoxyphenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO3/c1-3-7-19-11-6-5-10(9-17-13(18)4-2)12(8-11)20-14(15)16/h4-6,8,14H,2-3,7,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRBMDATNVITPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)CNC(=O)C=C)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

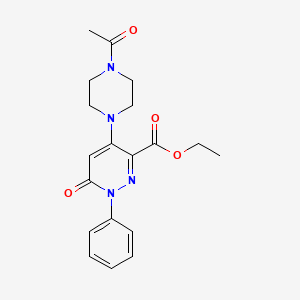
![5-(sec-butylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2899428.png)
![3-(3-Chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2899430.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2899432.png)
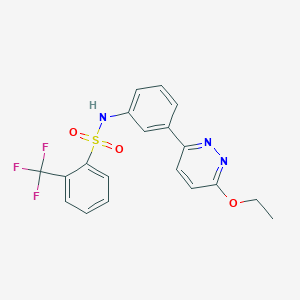
![8-(5-Bromo-2-methoxyphenyl)-5-[(2-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2899434.png)
![Methyl 3-(4-acetylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2899436.png)

![N-[(Z)-[2-(4-methylphenyl)sulfonyl-1,3-thiazol-5-yl]methylideneamino]-4-(trifluoromethyl)benzamide](/img/structure/B2899440.png)
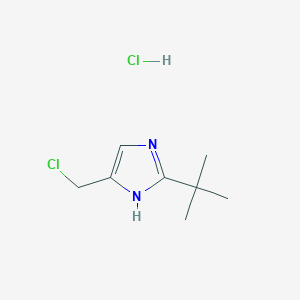
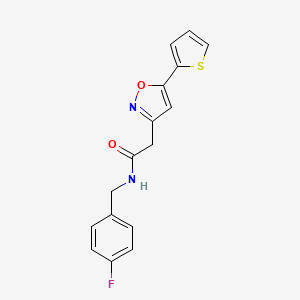
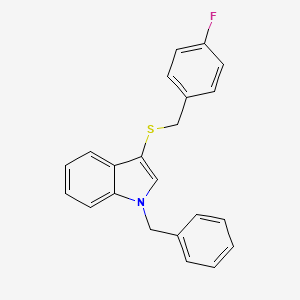
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2899447.png)
